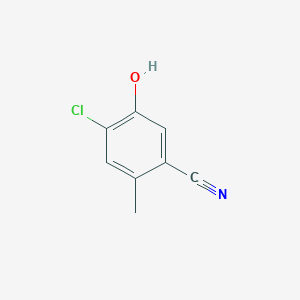

4-Chloro-5-hydroxy-2-methylbenzonitrile

Description

Contextualization within Substituted Benzonitrile (B105546) Chemistry

Substituted benzonitriles are valued for their utility as synthetic intermediates and for their diverse biological activities. The nitrile group can undergo a variety of chemical transformations, serving as a precursor to amines, amides, carboxylic acids, and other functional groups. The electronic properties of the benzene (B151609) ring, and consequently the reactivity of the nitrile group, are significantly influenced by the nature and position of other substituents on the ring.

The specific arrangement of a chloro group, a hydroxyl group, and a methyl group in 4-Chloro-5-hydroxy-2-methylbenzonitrile creates a unique electronic and steric environment. This distinctiveness sets it apart from other substituted benzonitriles and opens avenues for novel applications and research.

Significance of Phenolic Hydroxyl, Halogen, and Nitrile Functional Groups in Aromatic Systems

The properties and reactivity of this compound are a direct consequence of the interplay between its three key functional groups:

Phenolic Hydroxyl Group (-OH): The hydroxyl group is a strong activating group in electrophilic aromatic substitution reactions, donating electron density to the benzene ring through resonance. It also has the capacity to form hydrogen bonds, which can influence the compound's physical properties and its interactions with other molecules. The acidity of the phenolic proton can be modulated by the other substituents on the ring.

Halogen (Chloro) Group (-Cl): The chloro group is an interesting case, as it is an electron-withdrawing group through induction but a weak electron-donating group through resonance. This dual nature affects the reactivity of the aromatic ring and the acidity of the phenolic hydroxyl group. Its presence can also influence the lipophilicity of the molecule, a crucial factor in medicinal chemistry.

Nitrile Group (-C≡N): The nitrile group is a strong electron-withdrawing group, both inductively and through resonance. This deactivates the aromatic ring towards electrophilic substitution and influences the orientation of incoming electrophiles. The nitrile group is also a key pharmacophore in many drugs, capable of participating in various non-covalent interactions. nih.gov

The combination of these groups on the same aromatic ring leads to a complex electronic landscape, making this compound a fascinating subject for studying substituent effects in aromatic systems.

Overview of Contemporary Research Paradigms and Methodologies

The study of this compound and related compounds leverages a host of modern research techniques. The synthesis of such polysubstituted aromatic compounds often requires multi-step synthetic routes, with careful consideration of the directing effects of the various functional groups.

Characterization of these molecules relies heavily on a suite of spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the precise structure and connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the presence of the key functional groups, particularly the characteristic stretching frequencies of the O-H and C≡N bonds.

Mass Spectrometry (MS): This technique provides crucial information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

X-ray Crystallography: For crystalline solids, X-ray crystallography can provide a definitive three-dimensional structure of the molecule, offering insights into bond lengths, bond angles, and intermolecular interactions in the solid state.

Computational chemistry, particularly Density Functional Theory (DFT), is increasingly used to complement experimental work. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic properties, providing a deeper understanding of the structure and reactivity of these molecules.

The exploration of this compound is still in its nascent stages, but the unique combination of its functional groups suggests a promising future for this compound in various areas of advanced chemical research. Further studies are anticipated to uncover its potential applications and to continue to build our understanding of the intricate chemistry of substituted benzonitriles.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-hydroxy-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLKRRSRVCCNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C#N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of 4-Chloro-5-hydroxy-2-methylbenzonitrile

The synthesis of a polysubstituted aromatic compound such as this compound requires careful strategic planning to ensure correct regiochemistry. The directing effects of the substituents on the aromatic ring are paramount in determining the sequence of reactions. A plausible and efficient synthetic route can be designed starting from a common chemical, 2-methylphenol (o-cresol).

This multi-step synthesis leverages fundamental reactions in organic chemistry, including electrophilic aromatic substitution and the Sandmeyer reaction, to build the target molecule with the desired substitution pattern.

| Step | Reaction | Starting Material | Key Reagents | Intermediate Product |

| 1 | Electrophilic Chlorination | 2-Methylphenol | Sulfuryl chloride (SO₂Cl₂) | 4-Chloro-2-methylphenol (B52076) |

| 2 | Nitration | 4-Chloro-2-methylphenol | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | 4-Chloro-2-methyl-5-nitrophenol |

| 3 | Reduction | 4-Chloro-2-methyl-5-nitrophenol | Tin(II) chloride (SnCl₂) or H₂/Pd | 5-Amino-4-chloro-2-methylphenol (B111145) |

| 4 | Diazotization & Sandmeyer Reaction | 5-Amino-4-chloro-2-methylphenol | NaNO₂, HCl, then CuCN | This compound |

Regioselective Halogenation and Hydroxylation Strategies

The initial steps of the synthesis hinge on the controlled, regioselective introduction of chloro and nitro groups, the latter serving as a precursor to the final hydroxyl group via a more complex route or, as in the proposed synthesis, the amino group for cyanation.

Halogenation: The starting material, 2-methylphenol, possesses two activating groups: the hydroxyl (-OH) and the methyl (-CH₃) group. Both are ortho, para-directors for electrophilic aromatic substitution. byjus.com The hydroxyl group is a more powerful activator than the methyl group. The position para to the strongly activating hydroxyl group (C4) is the most sterically accessible and electronically favored position for substitution. Therefore, chlorination of 2-methylphenol with an electrophilic chlorine source like sulfuryl chloride (SO₂Cl₂) selectively yields 4-chloro-2-methylphenol as the major product. mdpi.comresearchgate.net The use of specific catalysts can further enhance the para-selectivity of this reaction. ingentaconnect.comscientificupdate.com

Hydroxylation: While direct hydroxylation of an aromatic ring is challenging, a common and effective strategy involves introducing a nitro group, reducing it to an amine, and then converting the resulting diazonium salt to a hydroxyl group. vedantu.com In the proposed synthesis, the hydroxyl group is present from the start in the precursor molecule. The key is to correctly position the other functional groups in relation to it. The nitration of 4-chloro-2-methylphenol is directed by the existing substituents. The hydroxyl group directs incoming electrophiles to its ortho positions (C3 and C5). The methyl group similarly directs to its ortho (C3) and para (C6, relative to methyl) positions. The chloro group is a deactivator but also an ortho, para-director. The cumulative effect favors nitration at the C5 position, which is ortho to the powerful hydroxyl activator and avoids steric hindrance from the adjacent methyl group. This leads to the formation of 4-chloro-2-methyl-5-nitrophenol. google.com

Nitrile Group Introduction and Modification in Aromatic Scaffolds

The introduction of the nitrile (-C≡N) group is a critical transformation in benzonitrile (B105546) synthesis. The Sandmeyer reaction stands out as a versatile and widely used method for this purpose. nbinno.comnih.gov

Sandmeyer Reaction: This reaction provides a pathway to introduce a cyano group by displacing a diazonium salt, which is formed from a primary aromatic amine. wikipedia.orgbyjus.comlscollege.ac.in In the context of synthesizing this compound, the precursor 5-amino-4-chloro-2-methylphenol is treated with a cold solution of sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) to form an aryl diazonium salt. This intermediate is typically unstable and is used immediately. masterorganicchemistry.com Subsequent treatment with copper(I) cyanide (CuCN) replaces the diazonium group (-N₂⁺) with a nitrile group (-CN), yielding the final product. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction is advantageous because it allows for substitution patterns that are not achievable through direct electrophilic substitution. byjus.comorganic-chemistry.org

| Method | Precursor | Reagents | Key Features |

| Sandmeyer Reaction | Aromatic Amine | 1. NaNO₂, H⁺2. CuCN | Versatile, tolerates various functional groups, allows for unique substitution patterns. nbinno.comwikipedia.org |

| From Aldehyde | Aromatic Aldehyde | Hydroxylamine (NH₂OH), followed by dehydration | Two-step process, useful if the corresponding aldehyde is readily available. |

| From Carboxylic Acid | Aromatic Carboxylic Acid | Thionyl chloride (SOCl₂), then Ammonia (B1221849) (NH₃), then dehydration | Multi-step process involving conversion to an amide intermediate. |

| Rosenmund-von Braun Reaction | Aryl Halide | CuCN | Requires high temperatures and polar solvents; less common than Sandmeyer. nbinno.com |

Methyl Group Functionalization Pathways

In the primary synthetic route described, the methyl group of this compound primarily functions as a directing group. Its electron-donating nature helps to activate the aromatic ring towards electrophilic substitution and, along with the other substituents, dictates the regiochemical outcome of the chlorination and nitration steps.

Alternatively, the methyl group itself can be a site for chemical transformation, offering different synthetic routes. For instance, the oxidation of a methyl group on a toluene (B28343) derivative can yield a benzaldehyde (B42025) or a benzoic acid. These functional groups can then be converted into a nitrile. This represents a functional group interconversion strategy, where the methyl group is a precursor to the nitrile group, rather than a directing auxiliary.

Application of Advanced Synthetic Techniques (e.g., Automated Synthesis)

Modern synthetic chemistry increasingly employs advanced techniques like automated flow chemistry to enhance efficiency, safety, and scalability. researchgate.net The multi-step synthesis of this compound is well-suited for adaptation to an automated flow system. vapourtec.comnih.gov

In such a setup, reagents are continuously pumped from reservoirs and mixed in microreactors or coiled tubes. vapourtec.com Each step of the synthesis (chlorination, nitration, reduction, diazotization, and cyanation) could be performed in a dedicated module. The reaction parameters—such as temperature, pressure, reagent stoichiometry, and residence time—can be precisely controlled and rapidly optimized by a computer algorithm. syrris.com

This approach offers significant advantages, particularly for handling potentially hazardous intermediates like aryl diazonium salts, which are generated and consumed in situ, minimizing risk. rsc.org Furthermore, in-line analytical techniques (e.g., IR or NMR spectroscopy) can monitor the reaction in real-time, allowing for automated feedback and optimization to maximize yield and purity. nih.gov

Mechanistic Investigations of Reaction Pathways Relevant to Benzonitrile Synthesis

Understanding the mechanisms of the reactions involved in benzonitrile synthesis is crucial for controlling reaction outcomes and developing new synthetic methods. Key transformations include the interconversion of functional groups through oxidation, reduction, and substitution.

Exploration of Functional Group Interconversions (e.g., Oxidation, Reduction)

Mechanism of the Sandmeyer Reaction: The Sandmeyer reaction is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orgchemistrylearner.com The process is initiated by a single-electron transfer from the copper(I) catalyst to the aryl diazonium salt. byjus.comjk-sci.com This transfer generates an aryl radical and dinitrogen gas (N₂), along with a copper(II) species. The highly reactive aryl radical then abstracts a cyanide ligand from the copper(II) cyanide complex to form the final benzonitrile product and regenerate the copper(I) catalyst, allowing the catalytic cycle to continue. byjus.com The detection of biaryl compounds as byproducts supports this radical mechanism. wikipedia.org

Mechanism of Nitrile Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. The reaction proceeds through an amide intermediate. chemguide.co.ukorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide is formed. Under forcing conditions, the amide is further hydrolyzed to a carboxylic acid and an ammonium (B1175870) ion. organicchemistrytutor.com

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia. chemguide.co.uk

Mechanism of Nitrile Reduction: The reduction of nitriles can lead to either primary amines or aldehydes, depending on the reducing agent used.

Reduction to Amines: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. The intermediate imine anion is reduced further to a dianion, which upon aqueous workup is protonated to yield the primary amine. libretexts.org

Reduction to Aldehydes: A partial reduction can be achieved using a sterically hindered and less reactive hydride reagent like diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comchemistrysteps.com DIBAL-H coordinates to the nitrile nitrogen, acting as a Lewis acid. wikipedia.org This is followed by the transfer of a single hydride to the nitrile carbon, forming an aluminum-imine complex. masterorganicchemistry.com The bulky nature of the reagent prevents a second hydride addition. chemistrysteps.com Subsequent hydrolysis of this imine complex during aqueous workup yields an aldehyde. libretexts.orgwikipedia.org

Nucleophilic and Electrophilic Aromatic Substitution Mechanisms

The reactivity of the benzonitrile core is dictated by the electronic properties of its substituents, which influence its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution if they possess strong electron-withdrawing groups and a suitable leaving group. researchgate.net The SNAr reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org For this mechanism to be effective, the electron-withdrawing group(s) must be positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate through resonance. libretexts.org

In the case of this compound, the primary leaving group is the chloro substituent at the C4 position. The strongly electron-withdrawing nitrile group (-CN) is located meta (C1) to the chlorine. This meta-positioning means the nitrile group cannot directly stabilize the negative charge of the Meisenheimer complex via resonance, which would typically slow the reaction compared to an ortho or para arrangement. youtube.com However, the cumulative inductive effects of the nitrile and chloro groups render the ring electron-deficient and susceptible to nucleophilic attack under forcing conditions. The hydroxyl group, being a strong electron-donating group, would further disfavor a classic SNAr reaction. In its phenoxide form (under basic conditions), its electron-donating effect would be even more pronounced.

Electrophilic Aromatic Substitution (EAS)

In contrast to SNAr, electrophilic aromatic substitution is the characteristic reaction of benzene (B151609) and its derivatives. The outcome is governed by the additive directing effects of the substituents already on the ring. uomustansiriyah.edu.iq The substituents on the this compound ring have competing influences:

-OH (Hydroxyl): A strongly activating, ortho, para-director. libretexts.org

-CH₃ (Methyl): An activating, ortho, para-director.

-Cl (Chloro): A deactivating, ortho, para-director. libretexts.org

-CN (Nitrile): A strongly deactivating, meta-director. libretexts.org

The positions available for substitution are C3 and C6.

Position C6: This position is ortho to the strongly activating hydroxyl group and para to the methyl group. It is also ortho to the nitrile group, which is a strongly deactivating effect for EAS.

Position C3: This position is ortho to both the chloro and methyl groups and meta to the hydroxyl and nitrile groups.

Catalytic Methodologies in Benzonitrile Formation

The synthesis of the benzonitrile moiety is a fundamental transformation in organic chemistry. Various catalytic methods have been developed to achieve this, often focusing on efficiency, selectivity, and green chemistry principles. While a direct synthesis for this compound is not prominently detailed, general catalytic strategies for forming substituted benzonitriles are widely applicable.

These methods include the ammoxidation of corresponding methylarenes, the dehydration of benzamides, and reactions starting from benzaldehydes or benzylamines. semanticscholar.orgmedcraveonline.com Modern approaches often employ transition metal or organocatalysts to facilitate the transformation under milder conditions.

| Catalytic Method | Catalyst System | Substrate(s) | Key Features & Conditions |

| Ammoxidation | Transition metal (e.g., Ni, Co, V) oxide clusters in β-zeolites | Toluene, Xylenes, Chlorotoluenes | Gas-phase reaction with ammonia and oxygen at high temperatures (e.g., 703 K). The zeolite's sub-nano spaces suppress combustion side reactions. medcraveonline.com |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral NHC Organocatalyst | 2-Arylbenzaldehydes and Sulfonamides | Atroposelective synthesis of axially chiral benzonitriles via dynamic kinetic resolution. acs.org |

| Photoredox Catalysis | Organic Photoredox Catalyst (e.g., 4CzIPN) | Benzyl (B1604629) Alcohols / Methyl Arenes | Visible-light-assisted synthesis using an azide (B81097) radical (N₃•) as a hydrogen abstractor in the presence of O₂. researchgate.net |

| Titanium-Magnesium Catalysis | TiCl₄(thf)₂ / Mg | Benzonitriles (for cyclotrimerization) | Generates low-valent titanium species that catalyze the cyclotrimerization to form 1,3,5-triazines. researchgate.net |

Derivatization and Chemical Modifications of this compound Analogues

The functional groups present in analogues of this compound—the phenolic hydroxyl, the benzylic methyl, and the nitrile—provide multiple avenues for further chemical modification to generate diverse molecular architectures.

Etherification and Esterification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a common site for derivatization, allowing for the modulation of a molecule's physicochemical properties.

Etherification: The conversion of the phenolic -OH group to an ether is typically accomplished via the Williamson ether synthesis. wikipedia.org This SN2 reaction involves the deprotonation of the phenol (B47542) with a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion, which then displaces a halide or other leaving group from an alkylating agent. quora.comresearchgate.net The synthesis of sterically hindered ethers can be challenging due to competing elimination reactions. nih.govnih.gov

Esterification: Phenols react very slowly with carboxylic acids, so esterification is more effectively carried out using more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orgyoutube.com The reaction can be performed under basic conditions (Schotten-Baumann reaction) or using phase-transfer catalysis to improve efficiency, often yielding the desired ester in minutes with high purity. researchgate.nettandfonline.com For less reactive acyl chlorides, prior conversion of the phenol to its more reactive phenoxide salt is beneficial. libretexts.org

| Transformation | Typical Reagents | General Conditions | Product |

| Etherification | 1. Base (NaOH, K₂CO₃) 2. Alkyl Halide (R-X) or Alkyl Sulfate (R₂SO₄) | Biphasic system or polar aprotic solvent (e.g., DMF, Acetone) | Phenolic Ether (-OR) |

| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Aqueous base (e.g., NaOH, pyridine); Phase-transfer catalysis | Phenolic Ester (-OCOR) |

C-H Functionalization Adjacent to the Aromatic Ring

The methyl group at the C2 position is a benzylic site, and its C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical, cation, or anion. masterorganicchemistry.com This unique reactivity allows for selective functionalization.

Side-Chain Halogenation: A classic method for functionalizing the benzylic position is free-radical bromination using N-bromosuccinamide (NBS) with a radical initiator (e.g., light, AIBN). This reaction selectively installs a bromine atom on the benzylic carbon. libretexts.orglibretexts.org The resulting benzyl bromide is a versatile intermediate that can undergo SN2 reactions with various nucleophiles to introduce a range of functional groups. themasterchemistry.com

Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize a benzylic methyl group to a carboxylic acid, provided at least one benzylic hydrogen is present. libretexts.orglibretexts.org This transformation is robust and converts the ortho, para-directing alkyl group into a meta-directing carboxyl group, which can be a useful strategy in multi-step syntheses.

More recent advances include metallaphotoredox-catalyzed methods that enable the acylation or carboxylation of benzylic C-H bonds under mild conditions. rsc.org

Formation of Complex Heterocyclic Systems Utilizing Benzonitrile Moieties

The nitrile group is an exceptionally versatile functional group for the synthesis of nitrogen-containing heterocycles. It can act as an electrophile or participate in various cycloaddition reactions.

Tetrazole Formation: One of the most common transformations of the nitrile group is its conversion into a 5-substituted-1H-tetrazole ring via a [3+2] cycloaddition reaction with an azide source, typically sodium azide. ajgreenchem.com The reaction is often catalyzed by Lewis acids (e.g., ZnBr₂, AlCl₃) or Brønsted acids to generate hydrazoic acid (HN₃) in situ. tandfonline.com This transformation is valuable in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group.

Triazine Formation: Benzonitriles can undergo acid- or metal-catalyzed cyclotrimerization to form 2,4,6-triaryl-1,3,5-triazines. researchgate.net This reaction often requires harsh conditions, but modern catalytic systems, such as those based on low-valent titanium, can facilitate the process. researchgate.net Alternatively, co-trimerization of two equivalents of a benzonitrile with one equivalent of a compound like guanidine (B92328) can lead to di-aryl-1,3,5-triazines. oup.com

Other Cycloadditions: The nitrile group can be converted to a nitrile oxide, which is a 1,3-dipole. This intermediate can then undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings such as isoxazolines or isoxazoles. researchgate.netacs.org

| Heterocyclic System | Key Reagents | Reaction Type |

| 5-Substituted-1H-tetrazole | Sodium Azide (NaN₃), Acid catalyst (e.g., NH₄Cl, sulfamic acid) | [3+2] Cycloaddition |

| 2,4,6-Triaryl-1,3,5-triazine | Acid or Metal Catalyst (e.g., TiCl₄/Mg) | Cyclotrimerization |

| 2-Amino-4,6-diaryl-1,3,5-triazine | Guanidine | Co-trimerization / Cyclocondensation |

| Isoxazoline / Isoxazole | 1. Hydroxylamine 2. Oxidizing Agent 3. Dipolarophile | 1,3-Dipolar Cycloaddition (via in situ nitrile oxide formation) |

Computational Chemistry and Theoretical Studies

Quantum Mechanical Characterization of the Molecular Structure of 4-Chloro-5-hydroxy-2-methylbenzonitrile

Quantum mechanical calculations are essential for understanding the fundamental properties of a molecule at the atomic and electronic levels. For a molecule like this compound, these studies would provide invaluable insights into its geometry, stability, and reactivity.

A foundational step in computational chemistry is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. This is typically achieved using methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The calculations would systematically adjust the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest potential energy.

For this compound, a conformational analysis would also be necessary. This involves identifying all possible spatial arrangements of the atoms (conformers) that can be interconverted by rotation around single bonds, particularly the C-O bond of the hydroxyl group and the C-C bond of the methyl group. The relative energies of these conformers would be calculated to identify the global minimum energy structure, which is the most populated conformation at equilibrium.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative) (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | C-C-Cl | 119.5 |

| C-O | 1.360 | C-C-O | 121.0 |

| O-H | 0.960 | C-O-H | 109.0 |

| C-C (ring) | 1.390 - 1.405 | C-C-C (ring) | 118.0 - 122.0 |

| C-CN | 1.440 | C-C-CN | 179.0 |

| C≡N | 1.155 |

Following geometry optimization, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for interpreting experimental infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or torsion.

A detailed analysis, often aided by visualization software, allows for the assignment of each vibrational mode. For this compound, characteristic frequencies would be expected for the O-H stretch, C≡N stretch, C-Cl stretch, and various aromatic ring vibrations. Theoretical spectra can be generated and compared with experimental data to confirm the structure of a synthesized compound.

Table 2: Hypothetical Vibrational Frequencies and Assignments for this compound (Illustrative) (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| ~3600 | ν(O-H) | O-H stretching |

| ~3100 | ν(C-H) | Aromatic C-H stretching |

| ~2230 | ν(C≡N) | Nitrile stretching |

| ~1600 | ν(C=C) | Aromatic ring stretching |

| ~1300 | δ(O-H) | O-H in-plane bending |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron transfer processes.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative) (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and core orbitals. NBO analysis is used to quantify electron delocalization, analyze charge distribution, and understand hyperconjugative interactions.

Thermodynamical Properties and Molecular Stability Evaluation

Computational methods can also be used to predict the thermodynamic properties of a molecule, which are essential for understanding its behavior under different conditions and its potential for chemical reactions.

Based on the vibrational frequency calculations, key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined at various temperatures. These properties are calculated based on the principles of statistical mechanics, considering the translational, rotational, and vibrational contributions to the total energy of the molecule.

These calculated thermodynamic functions are crucial for predicting the spontaneity of reactions involving this compound and for determining its stability relative to other isomers or potential decomposition products.

Table 4: Hypothetical Thermodynamic Properties of this compound at 298.15 K (Illustrative) (Note: This table is for illustrative purposes only and does not represent actual calculated data.)

| Property | Value | Units |

|---|---|---|

| Enthalpy (H) | - | kJ/mol |

| Entropy (S) | - | J/(mol·K) |

| Gibbs Free Energy (G) | - | kJ/mol |

Mulliken Charge Distribution Analysis

A Mulliken charge distribution analysis is a computational method used to estimate the partial atomic charge on each atom within a molecule. This calculation helps in understanding the molecule's electronic structure, dipole moment, polarizability, and other electronic properties researchgate.net. The analysis provides insights into the electrostatic potential of the molecule, identifying electron-rich (negative charge) and electron-deficient (positive charge) regions. For this compound, this analysis would quantify the electronic influence of the chloro, hydroxyl, methyl, and nitrile substituents on the benzene (B151609) ring.

Spectroscopic Property Prediction and Theoretical Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical simulations of spectra can aid in the assignment of experimental bands and provide a deeper understanding of the molecule's vibrational and electronic properties.

Theoretical calculations, often using DFT methods, can predict the vibrational frequencies of a molecule. These frequencies correspond to specific bond stretches, bends, and torsions. The output is a simulated IR and Raman spectrum, which shows the predicted wavenumber and intensity of each vibrational mode indexcopernicus.comresearchgate.net. Such a simulation for this compound would help in assigning the characteristic vibrational modes associated with the O-H, C≡N, C-Cl, and C-H bonds, as well as the phenyl ring vibrations.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. This analysis calculates the energies of electronic transitions from the ground state to various excited states researchgate.net. The simulation provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For an aromatic compound like this compound, the analysis would focus on π→π* transitions within the conjugated system of the benzene ring, providing insight into its electronic behavior and potential color properties.

Computational chemistry allows for the prediction of ¹H and ¹³C NMR chemical shifts. Methods like the Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, are used to calculate the magnetic shielding tensors for each nucleus nih.gov. These theoretical values, when referenced against a standard (like tetramethylsilane), provide predicted chemical shifts. For this compound, these predictions would help in assigning specific protons and carbons in its experimental NMR spectra, confirming its molecular structure.

Non-Linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) properties describe how a material's optical properties change under a strong electromagnetic field, such as that from a laser. Computational methods are crucial for predicting the NLO response of new molecules.

The first-order hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. Quantum chemical calculations can determine the components of this tensor ijtsrd.com. A high hyperpolarizability value suggests that the molecule may be a good candidate for NLO applications, such as frequency doubling in lasers. A theoretical study of this compound would involve calculating its dipole moment, polarizability, and first-order hyperpolarizability to assess its potential as an NLO material.

Electric Dipole Moment Analysis

Theoretical investigations on structurally similar molecules, such as substituted benzonitriles and chlorophenols, have been conducted, but a direct and detailed analysis for this compound remains an area for future research. Such a study would be necessary to generate the specific data required for a thorough electric dipole moment analysis.

Advanced Spectroscopic Characterization Techniques

In-Depth Vibrational Spectroscopy Analysis of 4-Chloro-5-hydroxy-2-methylbenzonitrile

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound.

Detailed FT-IR and FT-Raman Spectral Assignments and Band Interpretation

The FT-IR and FT-Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to its specific functional groups and structural features. While detailed experimental spectra for this particular compound are not widely available in the literature, a theoretical interpretation can be proposed based on the known vibrational frequencies of similar molecules.

Key expected vibrational modes would include:

O-H Stretching: A broad band in the high-frequency region of the FT-IR spectrum, typically around 3200-3600 cm⁻¹, would be indicative of the hydroxyl (-OH) group. Its broadness would suggest intermolecular hydrogen bonding in the solid state.

C≡N Stretching: A sharp, intense band in the region of 2220-2240 cm⁻¹ is a hallmark of the nitrile (-C≡N) group. spectrabase.com The position of this band can be influenced by the electronic effects of the other substituents on the benzene (B151609) ring. researchgate.net

Aromatic C-H Stretching: Bands in the 3000-3100 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds on the aromatic ring.

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Methyl Group Vibrations: The methyl (-CH₃) group would give rise to characteristic symmetric and asymmetric stretching and bending vibrations.

Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic stretching and bending vibrations, which would appear in the fingerprint region of the spectra.

An interactive data table of predicted vibrational modes is presented below.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Strong |

| C≡N Stretch | 2220-2240 | Strong, Sharp | Medium |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong | Medium to Strong |

| C-O Stretch | 1200-1300 | Strong | Weak |

| C-Cl Stretch | 600-800 | Medium | Medium |

Potential Energy Distribution (PED) Analysis for Vibrational Modes

A Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational bands to specific molecular motions. ijtsrd.com By calculating the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration, PED analysis offers a more precise interpretation of the vibrational spectra than simple group frequency correlations. ijtsrd.com

For this compound, a PED analysis would be instrumental in untangling complex vibrational modes in the fingerprint region where many frequencies overlap. For instance, it could quantify the extent of coupling between the C-C stretching modes of the aromatic ring and the C-H in-plane bending modes. Such an analysis would provide a deeper understanding of the molecule's dynamics.

High-Resolution Nuclear Magnetic Resonance (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Elucidation of Molecular Structure via ¹H NMR and ¹³C NMR Chemical Shifts

¹H NMR:

-OH Proton: A singlet, the chemical shift of which would be concentration and solvent dependent, is expected for the hydroxyl proton.

Aromatic Protons: The two protons on the aromatic ring would likely appear as distinct signals, with their chemical shifts and coupling patterns determined by their positions relative to the electron-withdrawing (-Cl, -C≡N) and electron-donating (-OH, -CH₃) groups.

-CH₃ Protons: A singlet in the upfield region of the spectrum would be characteristic of the methyl group protons.

¹³C NMR:

The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts would be influenced by the nature of the attached substituents. For example, the carbon atom of the nitrile group (C≡N) would appear in the downfield region (typically 110-125 ppm), while the methyl carbon would be found in the upfield region. The aromatic carbons would have chemical shifts in the approximate range of 110-160 ppm.

An interactive data table of predicted NMR chemical shifts is presented below.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| Methyl CH ₃ | 2.0 - 2.5 | 15 - 25 |

| Hydroxyl OH | Variable | - |

| Nitrile C N | - | 110 - 125 |

| Aromatic C -Cl | - | 125 - 140 |

| Aromatic C -OH | - | 150 - 160 |

Advanced Multi-dimensional NMR Techniques

To further confirm the molecular structure and assign all proton and carbon signals unambiguously, advanced multi-dimensional NMR techniques could be employed. These include:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to confirm the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of each proton to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of the molecular skeleton.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound and to study its fragmentation patterns upon ionization. This information is invaluable for confirming the elemental composition of a molecule and for gaining structural insights.

For this compound (C₈H₆ClNO), HRMS would be able to measure its monoisotopic mass with high accuracy, allowing for the unambiguous determination of its elemental formula.

Furthermore, by inducing fragmentation of the molecular ion, the resulting mass spectrum would display a series of fragment ions. The analysis of these fragments can provide information about the structure of the molecule. For example, the loss of a chlorine atom, a methyl radical, or a cyanide radical would produce characteristic fragment ions. The presence of chlorine would also be indicated by a characteristic isotopic pattern for ions containing chlorine (a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes).

Solid-State Structural Characterization

The arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. Techniques such as X-ray diffraction provide definitive insights into this three-dimensional structure.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

Powder X-ray diffraction (PXRD) is a complementary technique used for the analysis of polycrystalline materials. A PXRD pattern serves as a unique fingerprint for a specific crystalline phase. For this compound, this technique would be invaluable for phase identification, purity assessment, and for comparing different batches of the material. However, no published single crystal or powder diffraction data are currently available for this compound.

Table 1: Hypothetical X-ray Diffraction Data for this compound (Illustrative)

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (Å) | a, b, c |

| Unit Cell Angles (°) | α, β, γ |

| Key Bond Lengths (Å) | C-Cl, C-O, C≡N |

Note: This table is for illustrative purposes only, as no experimental data has been found.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. An XPS analysis of this compound would provide high-resolution spectra for each constituent element (Carbon, Chlorine, Oxygen, Nitrogen). The binding energies of the core electrons are sensitive to the chemical environment of the atom, allowing for the differentiation of atoms in different functional groups. For instance, the C 1s spectrum could be deconvoluted to identify carbons in the aromatic ring, the methyl group, and the nitrile group. Similarly, the O 1s and N 1s spectra would confirm the hydroxy and nitrile functionalities, respectively, and the Cl 2p spectrum would characterize the carbon-chlorine bond. To date, no such XPS data has been reported for this compound.

Table 2: Expected Core-Level Binding Energies from XPS for this compound (Illustrative)

| Element | Core Level | Expected Binding Energy Range (eV) | Chemical State Information |

|---|---|---|---|

| C | 1s | ~284-288 | Aromatic C-C/C-H, C-O, C-Cl, C-CN, -CH₃ |

| O | 1s | ~532-534 | C-OH |

| N | 1s | ~399-401 | -C≡N |

Note: This table presents expected ranges based on similar compounds and is for illustrative purposes only, as no experimental data has been found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorbance (λmax) are characteristic of the types of electronic transitions occurring. For an aromatic compound like this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to π → π* transitions within the benzene ring. The presence of substituents (chloro, hydroxy, methyl, and nitrile groups) would influence the energy of these transitions, causing shifts in the λmax values. A detailed analysis of the spectrum could provide insights into the electronic structure of the molecule. However, no experimental UV-Vis spectrum for this compound has been published in the scientific literature.

Table 3: Predicted Electronic Transitions for this compound (Illustrative)

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Benzene Ring | ~200-300 |

Note: This table is for illustrative purposes only, as no experimental data has been found.

Structure Activity and Structure Property Relationships Sar/spr at the Molecular Level

Influence of Substituent Position and Electronic Effects on Benzonitrile (B105546) Derivatives

The electronic character of the benzonitrile ring is significantly modified by its substituents, which can donate or withdraw electron density through a combination of inductive and resonance effects. lumenlearning.com Groups that donate electrons to the ring are known as activating groups, as they increase the ring's nucleophilicity and make it more reactive towards electrophiles. lumenlearning.com Conversely, electron-withdrawing groups are termed deactivating, as they decrease the ring's electron density. lumenlearning.com

| -OH (Hydroxyl) | 5 | Withdrawing (-I) | Donating (+R) | Strong Activating |

The chlorine and hydroxyl groups have competing electronic influences on the aromatic ring.

The hydroxyl (-OH) group at position 5 is a powerful activating group. quora.com While oxygen is highly electronegative and withdraws electron density through the sigma bond (inductive or -I effect), its non-bonding electron pairs can be delocalized into the pi-system of the benzene (B151609) ring (resonance or +R effect). libretexts.org This resonance effect is dominant, leading to a significant increase in electron density, particularly at the ortho and para positions relative to the hydroxyl group. quora.comlibretexts.org

The chlorine (-Cl) atom at position 4 is a deactivating group. Like oxygen, its high electronegativity results in a strong electron-withdrawing inductive effect (-I). quora.com However, chlorine also possesses lone pairs that can be donated to the ring via resonance (+R). For halogens, the inductive effect typically outweighs the resonance effect, resulting in a net withdrawal of electron density and deactivation of the ring compared to benzene itself. libretexts.orgquora.com

The methyl (-CH₃) group at position 2 influences the molecule through both electronic and steric effects.

Electronic Profile: The methyl group is considered a weak activating group. It donates electron density primarily through an inductive effect (+I) and hyperconjugation, which involves the delocalization of electrons from its C-H sigma bonds into the aromatic pi-system. libretexts.org

Steric Profile: Positioned ortho to the cyano group, the methyl group introduces steric hindrance. This steric bulk can influence the conformation of adjacent functional groups and may slightly disrupt the coplanarity of the cyano group with the benzene ring. cdnsciencepub.com Such a disruption could potentially reduce the resonance interaction between the nitrile function and the ring. cdnsciencepub.com Steric effects are critical in controlling molecular geometry and can significantly impact how the molecule interacts with other molecules or surfaces. rsc.org

Intermolecular and Intramolecular Interactions

The functional groups on 4-Chloro-5-hydroxy-2-methylbenzonitrile provide specific sites for non-covalent interactions, which are fundamental to its physical properties, such as melting point, boiling point, and solubility.

Hydrogen bonding is the most significant intermolecular force for this compound. The hydroxyl group is an excellent hydrogen bond donor, while the nitrogen atom of the cyano group and the oxygen of the hydroxyl group are potential hydrogen bond acceptors.

Table 2: Potential Hydrogen Bond Donors and Acceptors

| Functional Group | Atom | Role |

|---|---|---|

| -OH (Hydroxyl) | H | Donor |

| -OH (Hydroxyl) | O | Acceptor |

| -CN (Cyano) | N | Acceptor |

| -Cl (Chloro) | Cl | Weak Acceptor |

Intermolecular Hydrogen Bonding: The most probable intermolecular hydrogen bond would form between the hydroxyl group of one molecule and the nitrogen atom of the cyano group of a neighboring molecule. This interaction could lead to the formation of dimers or extended polymeric chains in the solid state, significantly influencing the crystal packing and physical properties.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl group's hydrogen and the adjacent chlorine atom. While O-H···Cl hydrogen bonds are generally weaker than those involving nitrogen or oxygen, their formation can influence the preferred conformation of the hydroxyl group, restricting its rotation and enhancing molecular planarity. mdpi.com The geometry of the molecule makes an intramolecular hydrogen bond between the hydroxyl group and the distant cyano group unlikely.

The nature and dynamics of these hydrogen bonds are crucial, as they can dictate the molecule's shape and how it is recognized by other chemical species. nih.govchemrxiv.org

Conformational Landscape and Molecular Flexibility as Determinants of Reactivity

While the benzene ring itself is rigid, the molecule possesses conformational flexibility due to the potential for rotation of its substituents, primarily the hydroxyl and methyl groups.

The rotation of the hydroxyl group around its C-O bond determines the orientation of the hydrogen atom. This rotation may be partially restricted by the formation of an intramolecular hydrogen bond with the neighboring chlorine atom, which would favor a planar conformation. mdpi.com

The rotation of the methyl group is generally considered to be relatively free, but its steric presence is constant. This steric hindrance can affect the approach of reactants to the adjacent cyano group (position 1) or the ortho position (position 3) of the ring.

Rational Design Principles for Analogue Synthesis Based on SAR/SPR Studies

The knowledge gained from analyzing the SAR and SPR of this compound provides a foundation for the rational design of new analogues with modified properties. nih.gov By systematically altering the substituents, one can fine-tune the electronic, steric, and hydrogen-bonding characteristics of the molecule.

Table 3: Principles for Analogue Design

| Design Goal | Proposed Modification | Rationale |

|---|---|---|

| Increase Electron Density | Replace -Cl at C4 with an electron-donating group (e.g., -OCH₃). | A methoxy (B1213986) group is a stronger activating group than -OH, which would further enhance the ring's nucleophilicity. |

| Decrease Electron Density | Replace -OH at C5 with a hydrogen or a weaker donating group. | Removing the strong +R effect of the hydroxyl group would make the ring less electron-rich. |

| Alter Steric Profile | Replace -CH₃ at C2 with a larger alkyl group (e.g., ethyl, isopropyl). | Increases steric hindrance around the cyano group, which could modulate its reactivity or intermolecular interactions. mdpi.com |

| Modify H-Bonding | Convert -OH at C5 to an -OCH₃ group. | This eliminates the hydrogen bond donor capability, which would drastically alter intermolecular forces and solubility. |

These principles, derived from a fundamental understanding of structure-property relationships, allow chemists to move beyond trial-and-error synthesis and towards a more targeted approach for creating novel molecules with desired chemical or biological functions. nih.gov

Research Applications and Intermediary Roles in Chemical Synthesis

Role as Synthetic Intermediates in the Construction of Complex Organic Molecules

The reactivity of the functional groups on 4-chloro-5-hydroxy-2-methylbenzonitrile allows it to be a foundational component in the synthesis of a diverse range of organic structures. The nitrile group can undergo various transformations to yield amines, amides, or carboxylic acids, while the hydroxyl group offers a site for etherification or esterification. The chlorine atom can be displaced through nucleophilic aromatic substitution, and the methyl group can be modified or can influence the reactivity of the aromatic ring.

Imidazopyridines are a significant class of nitrogen-containing heterocyclic compounds that are widely recognized for their diverse pharmacological activities, including sedative, anti-inflammatory, and antiviral properties. mdpi.com The synthesis of imidazopyridine scaffolds often involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound or through multi-component reactions. e3s-conferences.org While direct literature specifically citing this compound in the synthesis of imidazopyridines is scarce, its structure suggests potential utility. For instance, the nitrile group could be reduced to an aminomethyl group, or the entire benzonitrile (B105546) moiety could be incorporated into a larger heterocyclic framework through strategic synthetic design. The development of novel synthetic routes, including photochemical and electrochemical methods, continues to expand the toolkit for creating functionalized imidazopyridines. mdpi.comnih.gov

The inherent electronic properties of the benzonitrile scaffold make its derivatives promising candidates for applications in materials science and medicinal chemistry.

Optoelectronic Materials: Benzonitrile derivatives are being investigated for their applications in photonics and optoelectronics due to their intriguing electronic and optical properties. researchgate.net These compounds can be tailored to exhibit specific absorption and fluorescence characteristics, making them suitable for use in devices such as organic light-emitting diodes (OLEDs) and liquid crystal displays. researchgate.netossila.com The substitution pattern on the benzonitrile ring, including the presence of electron-donating (hydroxyl, methyl) and electron-withdrawing (chloro, nitrile) groups in this compound, can significantly influence its photophysical properties.

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in treating cancers with BRCA mutations. nih.govnih.gov The development of resistance to existing PARP inhibitors is a clinical challenge, driving the search for new chemical entities with improved efficacy or different resistance profiles. nih.govbiorxiv.org While there is no direct evidence of this compound being used in the synthesis of PARP inhibitors, the quest for novel scaffolds in this area means that versatile building blocks with multiple functionalization points are of high interest to medicinal chemists.

Exploration in Dye-Sensitized Solar Cell (DSSC) Research

Dye-sensitized solar cells (DSSCs) represent a promising technology for converting solar energy into electricity. The efficiency of a DSSC is highly dependent on the properties of the organic dye used as a photosensitizer. Benzonitrile and its derivatives have been explored as components of these dyes, often acting as electron-accepting anchor groups that facilitate electron injection into the semiconductor's conduction band. mdpi.comresearchgate.net The presence of conjugated nitrile structures can enhance the optoelectronic properties of the dye molecules. mdpi.com Although specific studies on this compound in DSSCs are not prominent, its core structure is relevant to the design of new photosensitizers. The hydroxyl and nitrile groups could serve as anchoring points to the titanium dioxide (TiO2) surface, a common semiconductor material in DSSCs. rsc.orgnih.gov

Utility in High-Throughput Synthesis and Chemical Biology Methodologies

High-throughput synthesis is a key technology in modern drug discovery, enabling the rapid generation of large libraries of compounds for biological screening. nih.govnih.gov The structure of this compound, with its multiple reactive sites, makes it an ideal candidate for inclusion in such library synthesis efforts. By systematically reacting the hydroxyl, chloro, and nitrile functionalities with a diverse set of reagents, a combinatorial library of derivatives can be produced. These libraries can then be screened against various biological targets to identify new lead compounds for drug development.

Application in Positron Emission Tomography (PET) Ligand Development

Positron Emission Tomography (PET) is a non-invasive imaging technique that is crucial in medical diagnostics and drug development. It relies on the use of radiolabeled tracers that bind to specific biological targets in the body. The development of novel PET ligands is an active area of research. acs.orgnih.gov A suitable PET tracer must be amenable to labeling with a positron-emitting radionuclide, such as fluorine-18 (B77423) or carbon-11. The phenolic hydroxyl group of this compound provides a potential site for radiolabeling, for example, through the introduction of a fluoroalkoxy group. While no PET ligands derived directly from this compound have been reported, the general strategy of modifying existing molecular scaffolds to create new imaging agents is common practice in the field. researchgate.netnih.gov

Contributions to Green Chemistry Methodologies in Nitrile Synthesis

The synthesis of nitriles, while crucial, has traditionally involved reagents and conditions that are not environmentally friendly. In recent years, there has been a significant push towards developing "green" synthetic methodologies that are safer, more efficient, and produce less waste. nih.gov Research in this area has led to novel methods for benzonitrile synthesis, including the use of ionic liquids as recyclable catalysts and solvents, and electrochemical approaches that avoid the need for harsh oxidizing agents. rsc.orgrsc.orgresearchgate.netrsc.org These green chemistry principles can be applied to the synthesis of substituted benzonitriles like this compound, contributing to more sustainable chemical manufacturing processes. google.com

Future Research Directions and Unresolved Questions

Development of Novel and Sustainable Synthetic Routes for 4-Chloro-5-hydroxy-2-methylbenzonitrile

Current synthetic methodologies for specialty chemicals are increasingly scrutinized for their environmental impact. Future research must prioritize the development of novel and sustainable synthetic routes for this compound that align with the principles of green chemistry. A primary goal is to move beyond traditional multi-step processes that may involve hazardous reagents and generate significant waste.

Key areas for investigation include:

Catalytic Systems: Exploring novel catalysts, including biocatalysts or earth-abundant metal catalysts, to improve reaction efficiency, reduce energy consumption, and minimize the use of toxic materials.

Flow Chemistry: Implementing continuous flow synthesis processes could offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could drastically reduce the environmental footprint associated with the synthesis. nih.gov The use of surfactant-based technology to replace undesirable solvents with greener micellar-water systems is another promising avenue. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Deeper Understanding of Reaction Kinetics and Thermodynamics

A comprehensive understanding of the reaction kinetics and thermodynamics governing the synthesis of this compound is currently lacking. Such studies are crucial for optimizing reaction conditions, maximizing yield, and ensuring process safety, particularly during scale-up from the laboratory to industrial production.

Future research should focus on:

Kinetic Modeling: Performing detailed kinetic studies to elucidate reaction mechanisms and determine the rate-limiting steps. This data is essential for building predictive models to optimize reaction time, temperature, and catalyst loading.

Thermodynamic Analysis: Conducting calorimetric studies to determine the enthalpy and entropy of reaction. This information is vital for reactor design, heat management, and ensuring the process is thermodynamically favorable.

Computational Studies: Utilizing computational chemistry to model reaction pathways and transition states, providing insights that can guide experimental work and accelerate the optimization process.

Integration of Advanced Machine Learning and AI in Computational Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from molecular design to synthesis planning. mdpi.commdpi.com The application of these advanced computational tools to this compound is a significant and untapped area of research.

Future directions include:

Retrosynthetic Planning: Employing AI-powered retrosynthesis tools to propose novel and more efficient synthetic routes. biopharmatrend.com These platforms can analyze vast reaction databases to identify pathways that may not be obvious to human chemists. biopharmatrend.comnih.gov

Property Prediction: Developing ML models to predict the physicochemical, biological, and material properties of derivatives of this compound. This would enable the in silico screening of vast virtual libraries to identify candidates with desired characteristics before committing to costly and time-consuming laboratory synthesis. mdpi.comschrodinger.com

Reaction Optimization: Using AI algorithms to optimize reaction conditions by exploring a wide parameter space, leading to improved yields and selectivity while reducing waste and energy expenditure. mdpi.com This approach can accelerate the discovery and optimization of chemical processes. nih.gov

Expansion of Derivatization Strategies for Diverse Chemical Libraries

The structural scaffold of this compound, featuring a nitrile, a hydroxyl group, a methyl group, and a chlorine atom on a benzene (B151609) ring, offers multiple sites for chemical modification. A systematic exploration of derivatization strategies is essential for building diverse chemical libraries. These libraries are invaluable for screening for new biological activities or material properties.

Key unresolved questions to be addressed include:

Selective Functionalization: Developing regioselective methods to modify specific positions on the molecule without affecting other functional groups. For example, selective alkylation or acylation of the hydroxyl group, or further substitution on the aromatic ring.

Structure-Activity Relationship (SAR) Studies: Synthesizing a wide range of analogs and systematically evaluating how structural modifications influence their properties. This is a cornerstone of drug discovery and materials science. nih.gov

High-Throughput Synthesis: Implementing automated or high-throughput synthesis platforms to rapidly generate a large number of derivatives, accelerating the pace of discovery.

Exploration of New Research Applications in Emerging Fields

While the current applications of this compound are limited, its chemical structure suggests potential utility in several emerging fields. The benzonitrile (B105546) moiety, for instance, is a key component in various pharmaceuticals and functional materials. researchgate.netossila.com

Future research should explore its potential in:

Medicinal Chemistry: The compound could serve as a building block or starting point for the synthesis of novel bioactive molecules. nih.gov Its derivatives could be screened against various therapeutic targets.

Materials Science: Substituted benzonitriles are used in the development of materials like thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). ossila.com Investigating the photophysical properties of this compound and its derivatives could uncover new applications in optoelectronics.

Agrochemicals: The halogenated and phenolic structure is common in many agrochemicals. Screening for herbicidal, fungicidal, or insecticidal activity could represent a valuable line of inquiry.

Sensors and Probes: The functional groups on the molecule could be modified to create chemosensors capable of detecting specific ions or molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-5-hydroxy-2-methylbenzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and hydroxylation steps. For example, a palladium-catalyzed Suzuki-Miyaura coupling could introduce the methyl group, followed by chlorination using reagents like N-chlorosuccinimide (NCS) under controlled pH. Hydroxylation at the 5-position may require protection/deprotection strategies (e.g., using tert-butyldimethylsilyl groups) to avoid side reactions . Optimization includes solvent selection (e.g., THF or DMF for polar intermediates) and temperature control (40–60°C) to balance reaction rate and selectivity.

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC-MS : To assess purity (>95% by area under the curve) and detect trace impurities.

- NMR Spectroscopy : Compare and NMR shifts with literature data for analogous compounds. For instance, the hydroxyl proton may appear as a broad singlet (~δ 9-10 ppm), while the nitrile group (C≡N) is typically silent in NMR but visible in (~δ 115-120 ppm) .

- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under various storage conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone). Stability studies indicate degradation under prolonged UV exposure (>72 hours), necessitating storage in amber vials at 4°C. Hydroxyl group oxidation can occur in basic conditions (pH >9), so neutral buffers are recommended for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity interference. Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) and validate results using structurally related analogs (e.g., 2-bromo-5-hydroxybenzonitrile from Kanto Reagents, >95% purity) as controls . Cross-reference with computational docking studies to identify binding site interactions that may explain variability .

Q. What strategies are effective for optimizing regioselectivity during functionalization of the benzonitrile core?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) can enhance regioselectivity for substitutions at the 2- and 5-positions. For example, introducing a methyl group via methyl iodide in the presence of a directing group (e.g., –OMe) at the 4-position improves yield (70–85%) . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) to minimize over-substitution.

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density around the nitrile and hydroxyl groups. Predictions for electrophilic aromatic substitution (e.g., nitration) at the 3-position align with experimental data from PubChem analogs . Validate models using Hammett σ constants for meta- and para-substituents to refine reaction outcomes .

Q. What analytical techniques are critical for detecting environmental degradation byproducts of this compound?

- Methodological Answer : Solid-phase extraction (SPE) followed by GC-MS-SIM can identify chlorinated phenolic derivatives, as demonstrated in water quality analyses for structurally similar compounds (e.g., 4-chloro-2-methylphenol) . Quantify degradation kinetics using LC-UV at λ = 254 nm, with half-life calculations under varying pH and temperature conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.